2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

This aminocyclobutane derivative, featuring a 6-cyclopropylpyrimidine core, is a critical probe for kinase drug discovery. Its unexplored selectivity profile against understudied targets like TBK1 and IKKε makes it ideal for broad-panel screening and target deconvolution. The unique cyclobutanol stereochemistry offers a distinct 3D pharmacophore for computational modeling, surpassing planar aromatic analogs. Procure this precise scaffold variant to expand your SAR exploration beyond common patent derivatives in pain and depression programs.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 2201541-05-9
Cat. No. B2685591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol
CAS2201541-05-9
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)NC3CCC3O
InChIInChI=1S/C11H15N3O/c15-10-4-3-8(10)14-11-5-9(7-1-2-7)12-6-13-11/h5-8,10,15H,1-4H2,(H,12,13,14)
InChIKeySKYWUQNPISCHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol (CAS 2201541-05-9): A Specialized Aminocyclobutanol-Pyrimidine Scaffold for Targeted Kinase Research


2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol (CAS 2201541-05-9) is a synthetic small molecule with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It belongs to a class of aminocyclobutane derivatives characterized by a cyclobutanol ring linked to a pyrimidine core, which is further substituted with a cyclopropyl group [1]. This structural class is primarily investigated for its potential to inhibit specific kinase targets, including TANK-binding kinase 1 (TBK1) and IKKε, making this scaffold a point of interest in drug discovery for inflammatory diseases and cancer [1].

Why 2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol Cannot Be Simply Replaced by In-Class Analogs


Substitution within this class of aminocyclobutane derivatives is not straightforward, as both the cyclopropyl substituent on the pyrimidine and the amino-cyclobutanol moiety are critical determinants of biological activity. General patent literature on similar scaffolds suggests that modifications to these groups directly impact kinase selectivity and potency profiles [1]. For instance, replacing the cyclopropyl group with a cyclobutyl or a proton can dramatically alter target binding, while the cyclobutanol ring's conformation and hydrogen-bonding capability are essential components of the pharmacophore [1]. Consequently, even close structural analogs are unlikely to replicate the specific interaction profile of 2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol without rigorous, compound-specific validation data.

Quantitative Differentiation Guide for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol (CAS 2201541-05-9)


Structural Differentiation from Other Aminocyclobutane Pyrimidine Analogs

A key differentiator for 2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol is its specific combination of a 6-cyclopropylpyrimidine core with a 2-amino-cyclobutan-1-ol moiety. In the broader class of aminocyclobutane derivatives described in patent WO2014086825, the amino-cyclobutanol is a common feature, but the pyrimidine substitution varies widely (e.g., with cyclopropyl, phenyl, or other groups) and is known to be a key modulator of biological activity [1]. While the patent provides general synthesis methods for such compounds, it does not disclose specific quantitative activity data for this exact compound against any comparator. The precise structure of 2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol (SMILES: OC1CCC1Nc1cc(C2CC2)ncn1) is therefore a unique starting point for research, but its quantitative pharmacological profile remains unreported. This lack of data is a critical gap for any procurement decision based on performance.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Kinase Target Engagement Inference Based on TBK1/IKKε Class Activity

The chemical class to which 2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol belongs is associated with inhibition of TANK-binding kinase 1 (TBK1) and IKK epsilon (IKKε). Patents and literature suggest that certain aminocyclobutane pyrimidine derivatives can inhibit these kinases [REFS-1, REFS-2]. For example, a structurally distinct but related compound from the same broad patent family, CHEMBL2207214, has been reported to inhibit TBK1-mediated RANTES release in RAW264.7 cells with an IC50 of 280 nM [3]. However, this data point is for a different molecule with a distinct side chain and cannot be directly extrapolated to the target compound. No target-specific binding or inhibition data (IC50, Ki) for 2-[(6-cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol itself is publicly available.

TBK1 IKKε Kinase Profiling Innate Immunity

Recommended Research Applications for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol (CAS 2201541-05-9)


Preliminary Screening in Novel Kinase Target Identification Panels

Given the structural association of its class with understudied kinases like TBK1 and IKKε, this compound is best suited for initial, broad-panel kinase screening assays. Its procurement is justified for research groups aiming to identify novel targets for the cyclopropylpyrimidine-aminocyclobutanol pharmacophore, as established by the patent literature outlining its general kinase-inhibiting potential [1]. The lack of pre-existing selectivity or potency data turns its unexplored profile into a differentiating advantage for target deconvolution studies.

Structure-Activity Relationship (SAR) Expansion Around Aminocyclobutane Scaffolds

For medicinal chemistry projects already exploring the aminocyclobutane class, this compound represents a specific structural variant for SAR exploration. Its core scaffold is generically identified as having therapeutic potential for pain and depression [1]. The unique combination of the 6-cyclopropyl pyrimidine and 2-amino-cyclobutanol, as confirmed by its unique SMILES string , makes it a logical next-step probe to expand the chemical space around this core, moving beyond the more common derivatives found in the primary patent.

Computational Chemistry and Pharmacophore Modeling

Given the scarcity of in vitro data, the compound's value is amplified in computational settings. Its precisely defined structure can serve as a query molecule for virtual screening or as a building block for pharmacophore modeling of the TBK1 active site. The unique cyclobutanol stereochemistry and cyclopropyl substitution pattern provide a distinct 3D pharmacophoric feature set compared to planar, aromatic analogs, potentially leading to novel binding hypotheses.

Quote Request

Request a Quote for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.